molecular formula C17H19FN6S B4363604 N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea

N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea

Cat. No.: B4363604
M. Wt: 358.4 g/mol
InChI Key: NCHRETURPQIPCM-UHFFFAOYSA-N
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Description

N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea is an organic compound often explored for its unique chemical properties and potential applications in various fields. This compound features a complex structure with two pyrazole rings, one benzyl group, and a thiourea moiety, each contributing to its versatility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea typically involves multi-step organic reactions. Initially, the precursor 2-fluorobenzylamine is reacted with 1H-pyrazole-4-carboxaldehyde under reflux conditions in the presence of a suitable solvent, resulting in the formation of the intermediate Schiff base. Subsequent reaction with N-methylisothiocyanate under controlled temperature yields the final thiourea compound.

Industrial Production Methods

Industrial synthesis of this compound may involve optimized conditions to enhance yield and purity. Continuous flow reactors and automation can be employed to maintain consistent temperature and reaction times, ensuring scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions, including:

  • Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to oxidized derivatives.

  • Reduction: Commonly involves sodium borohydride or lithium aluminium hydride as reducing agents, resulting in the formation of reduced analogs.

  • Substitution: Halogenation or nitration can occur, especially at the benzyl group, using reagents like bromine or nitric acid.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: Bromine, nitric acid.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction can lead to aminopyrazoles.

Scientific Research Applications

This compound holds significant interest in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

  • Biology: Potential use in studying enzyme interactions due to its unique structure.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modifying their activity and thereby influencing cellular pathways. The thiourea moiety is known for its ability to form strong hydrogen bonds, which can be critical in such interactions.

Comparison with Similar Compounds

Similar Compounds

  • N'-[1-(benzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea

  • N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea

Uniqueness

Compared to similar compounds, N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea's unique structure, particularly the presence of the fluorine atom, can significantly influence its reactivity and binding characteristics, making it valuable in niche applications where such specific interactions are desirable.

Conclusion

This compound is a versatile compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structural features provide a basis for extensive research and potential development of new materials and therapeutic agents.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1-methyl-1-[(2-methylpyrazol-3-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6S/c1-22(12-15-7-8-19-23(15)2)17(25)21-14-9-20-24(11-14)10-13-5-3-4-6-16(13)18/h3-9,11H,10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHRETURPQIPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Reactant of Route 2
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Reactant of Route 3
Reactant of Route 3
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Reactant of Route 4
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Reactant of Route 5
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Reactant of Route 6
N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea

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